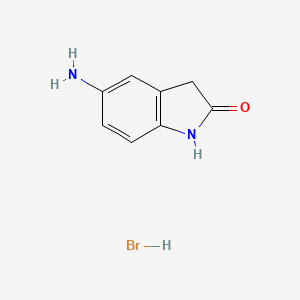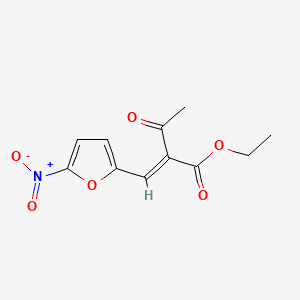
alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of 2-acetylfuran to produce 5-nitro-2-acetylfuran, which is then subjected to a Knoevenagel condensation with ethyl acetoacetate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow, gas-phase catalytic processes. These methods are advantageous due to their efficiency and scalability. For instance, the cross-ketonization of reactants derived from renewable sources, such as furfural and acetic acid, can be utilized to produce furan derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. Additionally, the furan ring structure allows for interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid ethyl ester: Similar in structure but lacks the nitro and acetyl groups.
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
2-Acetylfuran: A precursor in the synthesis of alpha-Acetyl-5-nitro-2-furanacrylic acid ethyl ester.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and acetyl groups allows for a wide range of chemical modifications and applications, setting it apart from other furan derivatives .
Properties
CAS No. |
20207-84-5 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
ethyl (2E)-2-[(5-nitrofuran-2-yl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C11H11NO6/c1-3-17-11(14)9(7(2)13)6-8-4-5-10(18-8)12(15)16/h4-6H,3H2,1-2H3/b9-6+ |
InChI Key |
QTLBKSGZCHZBHO-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


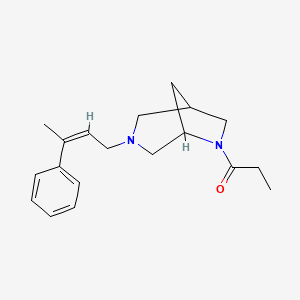
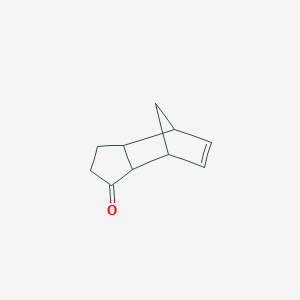

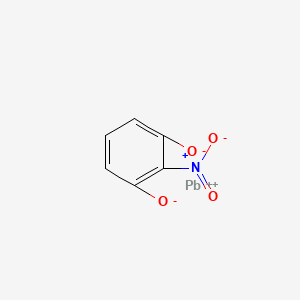
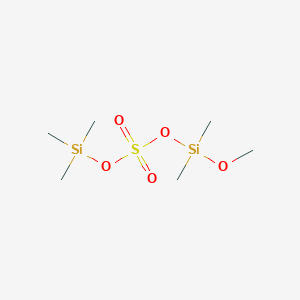
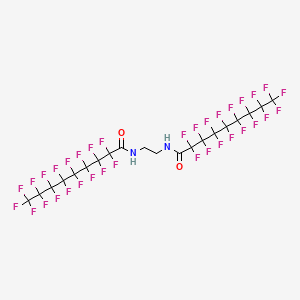
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
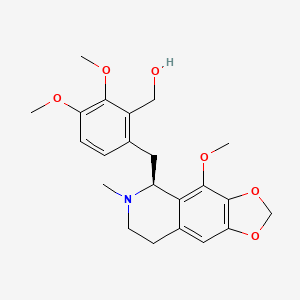
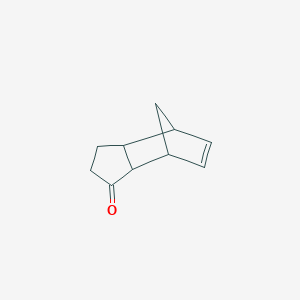
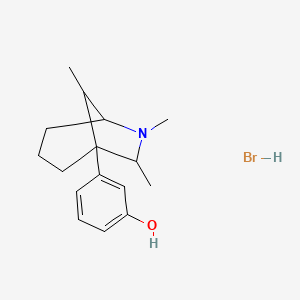
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
